molecular formula C14H10F3NO B4748460 N-(2,6-difluorophenyl)-2-(4-fluorophenyl)acetamide

N-(2,6-difluorophenyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B4748460
M. Wt: 265.23 g/mol
InChI Key: DDUMJSVOLWCTRP-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-(4-fluorophenyl)acetamide: is an organic compound characterized by the presence of fluorine atoms on its phenyl rings

Properties

IUPAC Name

N-(2,6-difluorophenyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c15-10-6-4-9(5-7-10)8-13(19)18-14-11(16)2-1-3-12(14)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUMJSVOLWCTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)CC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluoroaniline and 4-fluorobenzyl chloride.

    Reaction: The 2,6-difluoroaniline undergoes a nucleophilic substitution reaction with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Acylation: The resulting intermediate is then acylated using acetic anhydride or acetyl chloride to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: N-(2,6-difluorophenyl)-2-(4-fluorophenyl)acetamide can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,6-difluorophenyl)-2-(4-fluorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is studied for its use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-difluorophenyl)-2-(4-chlorophenyl)acetamide
  • N-(2,6-difluorophenyl)-2-(4-bromophenyl)acetamide
  • N-(2,6-difluorophenyl)-2-(4-methylphenyl)acetamide

Uniqueness

N-(2,6-difluorophenyl)-2-(4-fluorophenyl)acetamide is unique due to the presence of multiple fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,6-difluorophenyl)-2-(4-fluorophenyl)acetamide
Reactant of Route 2
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N-(2,6-difluorophenyl)-2-(4-fluorophenyl)acetamide

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